molecular formula C20H19FO3 B1200913 2,2,4-Trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate CAS No. 5218-91-7

2,2,4-Trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate

Cat. No. B1200913
CAS RN: 5218-91-7
M. Wt: 326.4 g/mol
InChI Key: HAPOCDJXLNLUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate is a member of the class of chromenes that is 2H-1-benzopyran-7-ol acetate substituted by methyl groups at positions 2, 2 and 4 and a 4-fluorophenyl group at position 3 respectively. It is a member of monofluorobenzenes, an acetate ester and a member of chromenes.

Scientific Research Applications

Enantioselective Assays and Kinetic Studies

One application of compounds similar to 2,2,4-Trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate is in enantioselective assays. These assays involve the kinetic resolution of chiral alkyl acetates, demonstrating the potential of such compounds in understanding and measuring the activities of lipases and other enzymes (Klein & Reymond, 1999).

Synthesis Processes and Intermediates

These compounds serve as key intermediates in the synthesis of other complex molecules. For instance, they play a role in the synthesis process of certain pharmacologically active compounds, showcasing their importance in medicinal chemistry (Chen Xin-zhi, 2007).

Chemical Reaction Studies

Studies also focus on the reactions of these compounds under various conditions, providing insights into their chemical behavior and potential applications in creating new chemical entities (Tripathi, Khan & Taneja, 2003).

Vitamin E Chemistry

Another area of research involves the study of reactions related to vitamin E chemistry, where compounds like 2,2,4-Trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate play a role in understanding complex biochemical pathways (Rosenau & Kosma, 2001).

Potential in Antiarrhythmic Treatments

Additionally, derivatives of benzopyran compounds have been studied for their potential application in the treatment of arrhythmias related to ischemia-reperfusion injury, indicating a therapeutic application in cardiovascular medicine (Koini et al., 2009).

Synthesis of Organic Compounds

The compound is involved in reactions leading to the synthesis of various organic compounds, which can be crucial in the development of new drugs or materials (Bojilova et al., 1992).

properties

CAS RN

5218-91-7

Product Name

2,2,4-Trimethyl-3-(4-fluorophenyl)-2H-1-benzopyran-7-ol acetate

Molecular Formula

C20H19FO3

Molecular Weight

326.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-2,2,4-trimethylchromen-7-yl] acetate

InChI

InChI=1S/C20H19FO3/c1-12-17-10-9-16(23-13(2)22)11-18(17)24-20(3,4)19(12)14-5-7-15(21)8-6-14/h5-11H,1-4H3

InChI Key

HAPOCDJXLNLUQM-UHFFFAOYSA-N

SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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